N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide -

N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Catalog Number: EVT-3605391
CAS Number:
Molecular Formula: C21H17N3OS2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound serves as a central scaffold in a study focused on synthesizing novel antimicrobial agents. Researchers modified this compound at position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents, aiming to enhance antimicrobial activity. []

Relevance: This compound shares the core thieno[2,3-d]pyrimidin-4(3H)-one structure with N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide. The key difference lies in the substituent at the 6th position, where the related compound features a 1H-benzimidazol-2-yl group, while the target compound has a phenyl group. This study highlights the potential of modifying the thieno[2,3-d]pyrimidin-4(3H)-one scaffold for developing new antimicrobial agents. []

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound exhibited potent antimicrobial activity, particularly against Staphylococcus aureus, surpassing the activity of reference drugs Metronidazole and Streptomycin. It also displayed moderate activity against Pseudomonas aeruginosa and Candida albicans. []

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound demonstrated the highest antimicrobial activity among a series of synthesized S-alkyl benzimidazole-thienopyrimidines, effective against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. Molecular docking studies indicated a high affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa, suggesting a potential mechanism of action. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound, along with its 3-p-methylbenzyl derivative, showed antifungal activity against Candida albicans. This suggests that the 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl moiety linked to 1,2,4-oxadiazole could be a promising scaffold for developing antifungal agents. []

Relevance: This compound, while sharing the 5-methylthieno[2,3-d]pyrimidin-4-one core with N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, features a 1,2,4-oxadiazole-3-carboxylate substituent at the 6th position, contrasting with the 5-phenyl and 4-thioacetamide moieties in the target compound. This difference highlights the versatility of the thieno[2,3-d]pyrimidine scaffold for exploring various biological activities. []

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This finding suggests that incorporating a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6th position of the thieno[2,3-d]pyrimidine core might contribute to antibacterial activity. []

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2)

Compound Description: This compound acts as a potent dual inhibitor of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR). Its X-ray crystal structure, complexed with DHFR and NADPH, revealed that the thieno[2,3-d]pyrimidine ring binds in a “folate” mode. The 6-ethyl substitution enhances both the potency and the spectrum of tumor inhibition compared to the 6-methyl analogue. []

Relevance: This compound, while structurally distinct from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, highlights the potential of thieno[2,3-d]pyrimidine derivatives as antitumor agents through TS and DHFR inhibition. This suggests exploring the target compound's potential interactions with these enzymes. []

N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (3)

Compound Description: This is the first reported 2,4-diamino classical antifolate exhibiting potent dual inhibitory activity against both human DHFR and human TS. This compound also acts as a substrate for folylpolyglutamate synthetase (FPGS). []

Relevance: Although structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound further emphasizes the potential of pyrimidine-based structures, particularly those containing a thiobenzoyl-L-glutamic acid moiety, as dual DHFR-TS inhibitors and antitumor agents. []

N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (4)

Compound Description: This compound demonstrates dual DHFR-TS inhibitory activity against the bifunctional enzyme derived from Toxoplasma gondii. It also acts as a substrate for FPGS. []

Relevance: While structurally dissimilar to N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound further supports the potential of pyrimidine-based compounds with a thiobenzoyl-L-glutamic acid moiety as dual DHFR-TS inhibitors, particularly against parasitic enzymes. []

3-Aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]prop-2-en-1-one chalcone dyes (6a-n)

Compound Description: This series of chalcone dyes were synthesized and characterized for their spectral properties and application as dyes for polyester fibers, displaying hues ranging from greenish-yellow to orange. [, ]

Relevance: While structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, these chalcone dyes highlight the versatility of thieno[2,3-d]pyrimidine derivatives for applications beyond biological activity, demonstrating their potential in materials science. [, ]

N-[4-[(2-Amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (4)

Compound Description: This pyrrolo[2,3-d]pyrimidine derivative acts as a potent dual inhibitor of human TS and human DHFR. It exhibited nanomolar GI50 values against tumor cells in culture, demonstrating its antitumor activity. []

Relevance: While structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound demonstrates the potent antitumor activity of pyrimidine-based antifolates targeting both TS and DHFR, suggesting a potential avenue for investigating the target compound's antitumor properties. []

2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (6)

Compound Description: This nonclassical 6-5 ring-fused analogue acts as a potent inhibitor of human TS but shows significantly less potency against bacterial TS. This compound was cytotoxic to CCRF-CEM and FaDu tumor cell lines, including an FPGS-deficient subline. []

Relevance: While structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound underscores the importance of exploring nonclassical antifolates as potential antitumor agents, prompting further investigation into the target compound's interaction with TS. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

Compound Description: This classical 6-5 ring-fused analogue was designed to overcome resistance and toxicity issues associated with clinically used folate-based TS inhibitors. It demonstrates potent inhibition of human TS and exhibits growth inhibitory activity against CCRF-CEM cells and other tumor cell lines. []

Relevance: While structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound showcases the potential of modifying the benzoyl ring in classical antifolates for enhanced potency and reduced toxicity, providing insights for future optimization of the target compound. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

Compound Description: Similar to its fluorinated counterpart (compound 12), this classical 6-5 ring-fused analogue also exhibits potent human TS inhibitory activity and growth inhibitory effects against various tumor cell lines, highlighting the impact of halogen substitution on the benzoyl ring in enhancing antitumor activity. []

Relevance: Although structurally distinct from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound reinforces the strategy of modifying the benzoyl ring in classical antifolates to improve potency and reduce toxicity, suggesting a potential avenue for optimizing the target compound's structure and activity. []

Compound Description: This compound serves as a starting material for preparing various heterocyclic compounds, including thiazolopyrimidines, triazines, and oxadiazepines, with potential anti-inflammatory and analgesic activities. []

Relevance: While structurally dissimilar to N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound highlights the versatility of pyrimidine derivatives in synthesizing a diverse range of heterocyclic compounds with potential therapeutic applications beyond those discussed in relation to the target compound. []

2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (3)

Compound Description: This compound serves as a crucial starting material for synthesizing various polycyclic aromatic compounds, including thienotriazolopyrimidinones, thienopyrimidotriazolothiazines, and thienopyrimido-triazolopyrrolo-quinoxalines. These synthesized derivatives are evaluated for their antiproliferative activity against different human cancer cell lines. []

N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives (8a–8l)

Compound Description: These novel thienopyrimidine-tagged rhodanine derivatives are prepared via condensation reactions and exhibit potent in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. Notably, compounds 8c, 8g, and 8h display significant antibacterial activity against E. coli, B. subtilis, B. cereus, and K. pneumonia. Compounds 8c and 8f show promising antifungal activity against A. flavus, A. niger, P. marneffei, and C. albicans. []

Relevance: These compounds share the thieno[2,3-d]pyrimidine core with N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, emphasizing the importance of this structural motif for antimicrobial activity. The presence of the rhodanine and acetamide moieties in the related compounds further suggests that incorporating these functional groups into the target compound could potentially enhance its antimicrobial properties. []

2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide (1)

Compound Description: This imidazole derivative serves as a key intermediate in a multi-step synthesis leading to novel fused heterocyclic compounds with potential antimicrobial activities. []

Relevance: Although structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound highlights the utility of incorporating a thioacetamide moiety, which is also present in the target compound, in constructing diverse heterocyclic systems with potential biological activities. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: This compound acts as a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. Its binding mode analysis revealed interactions with residues in the minor and major pockets of the transmembrane domains of CXCR3. []

Relevance: While structurally distinct from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound highlights the therapeutic potential of targeting chemokine receptors like CXCR3, encouraging further investigation into the target compound's potential interactions with chemokine receptors. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: This potent and selective CXCR3 antagonist lacks basic groups and binds to the transmembrane minor pocket of CXCR3, interacting with residues in helices 2, 3, and 7. [, ]

Relevance: Although structurally distinct from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound exemplifies the successful development of small-molecule antagonists for chemokine receptors like CXCR3. It suggests exploring the target compound's potential as a chemokine receptor modulator. [, ]

Compound Description: These compounds have been identified as selective GluN1/GluN2A (NR1/NR2A, A-type) antagonists of N-methyl-d-aspartate receptors (NMDARs). Studies revealed their involvement in modulating synaptic plasticity, specifically long-term depression (LTD), in rat hippocampal slices. []

Relevance: While structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, these compounds highlight the importance of exploring compounds targeting specific NMDAR subtypes, encouraging investigation into potential interactions between the target compound and NMDARs. []

6-ethynyl-N-phenyl-9H-purin-2-amine

Compound Description: This compound, containing an ethynyl group, serves as a model for studying irreversible inhibition of Nek2 kinase by targeting its cysteine 22 residue. Its reactivity with N-acetylcysteine methyl ester demonstrates the potential of ethynyl-containing heterocycles for irreversible kinase inhibition. []

Relevance: While structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound highlights the potential of targeting specific amino acid residues, like cysteine, for irreversible kinase inhibition. It suggests exploring the target compound's potential interaction with kinases and possible mechanisms of action. []

N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide

Compound Description: This compound effectively induces the differentiation of human induced pluripotent stem cells (hiPSCs) into cardiomyocytes (CMs) by inhibiting Wnt signaling. It facilitates the upregulation of proteins involved in branched chain amino acid degradation and ketogenesis during cardiac differentiation. []

Relevance: This compound shares the thieno[2,3-d]pyrimidine scaffold and a thioacetamide moiety with N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, highlighting the versatility of this core structure in diverse biological contexts. While the related compound demonstrates efficacy in stem cell differentiation, it encourages further investigation into the target compound's potential influence on cellular differentiation processes. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: This 3H-pyrido[2,3-d]pyrimidin-4-one derivative acts as a noncompetitive antagonist at the human CXCR3 receptor and exhibits inverse agonistic properties. It shows potent inhibition of CXCL10 and CXCL11 binding and functional responses mediated by CXCR3. []

Relevance: This compound highlights the therapeutic potential of targeting chemokine receptors like CXCR3, encouraging further investigation into the target compound's potential interactions with chemokine receptors. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: This 3H-pyrido[2,3-d]pyrimidin-4-one derivative, similar to VUF10472/NBI-74330, acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. It effectively blocks the action of CXCL10 and CXCL11 at human, rat, mouse, and rhesus macaque CXCR3. []

Relevance: This compound shares a similar structure and mechanism of action with VUF10472/NBI-74330, further emphasizing the potential of pyrido[2,3-d]pyrimidine derivatives as CXCR3 antagonists. It encourages exploring the target compound's interactions with chemokine receptors like CXCR3. []

{1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: This 3H-quinazolin-4-one derivative acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. It effectively blocks the action of CXCL10 and CXCL11. []

Relevance: This compound demonstrates the diversity of chemical structures capable of targeting CXCR3 as noncompetitive antagonists and inverse agonists. It suggests exploring the target compound's potential interactions with chemokine receptors like CXCR3, considering the structural similarity between pyrimidine and quinazoline scaffolds. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: This imidazolium compound demonstrates noncompetitive antagonist and inverse agonist activity at the human CXCR3 receptor, effectively blocking the action of CXCL10 and CXCL11. []

Relevance: While structurally distinct from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound further highlights the diversity of chemical structures capable of targeting CXCR3 as noncompetitive antagonists and inverse agonists, suggesting the need for a broader exploration of the target compound's potential interactions with chemokine receptors. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: This quaternary ammonium anilide acts as a noncompetitive antagonist at human CXCR3. Unlike other CXCR3 antagonists studied, it exhibits weak partial inverse agonism at the constitutively active mutant CXCR3 N3.35A, suggesting a potentially different binding mode. []

Relevance: While structurally distinct from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound emphasizes the possibility of different binding modes and pharmacological profiles even within a group of compounds targeting the same receptor. This observation encourages further investigation into the target compound's potential interactions with chemokine receptors and its potential mechanism of action. []

1 - [(5-chloro-1H-benzimidazol-2-yl) carbonyl] -4-methylpiperazine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor with potential use in treating and/or preventing symptoms of vestibular disorders. Its KiH3:KiH4 ratio is above 10:1. []

Relevance: While structurally distinct from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound exemplifies the therapeutic potential of targeting histamine receptors. This encourages further investigation into the target compound's potential interactions with histamine receptors, given the presence of nitrogen-containing heterocycles in its structure. []

Compound Description: This compound is a selective antagonist of the histamine H4 receptor, potentially useful in treating and/or preventing symptoms of vestibular disorders. Its KiH3:KiH4 ratio is above 10:1. []

Relevance: Although structurally different from N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, this compound further supports the potential of targeting the histamine H4 receptor for treating vestibular disorders. The presence of nitrogen-containing heterocycles in both compounds encourages exploring the target compound's interaction with histamine receptors. []

Properties

Product Name

N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

IUPAC Name

N-benzyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Molecular Formula

C21H17N3OS2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C21H17N3OS2/c25-18(22-11-15-7-3-1-4-8-15)13-27-21-19-17(16-9-5-2-6-10-16)12-26-20(19)23-14-24-21/h1-10,12,14H,11,13H2,(H,22,25)

InChI Key

XDEYRTDLMNQNBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.